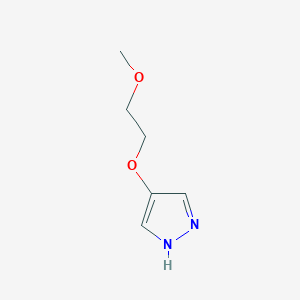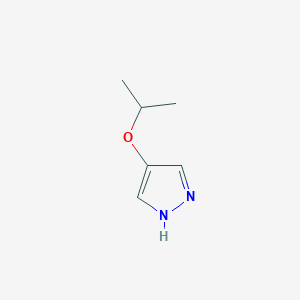![molecular formula C9H7N5 B3104586 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile CAS No. 148869-66-3](/img/structure/B3104586.png)
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile
Overview
Description
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is a heterocyclic compound that features a triazole ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
The compound 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile, also known as 4-(1,2,4-triazol-4-ylamino)benzonitrile or Benzonitrile, 4-(4H-1,2,4-triazol-4-ylamino)-, has been identified as a dual aromatase and sulfatase inhibitor (DASI) . These enzymes, aromatase and sulfatase, play crucial roles in the biosynthesis of estrogens, which are key hormones involved in the progression of hormone-dependent breast cancer .
Mode of Action
The compound interacts with its targets, aromatase and sulfatase, by binding to their active sites and inhibiting their activities . This inhibition results in a decrease in the production of estrogens, thereby potentially slowing the growth of estrogen-dependent tumors .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway. Aromatase is responsible for the conversion of androgens to estrogens, while sulfatase converts estrone sulfate to estrone, a potent estrogen . By inhibiting these enzymes, the compound disrupts the production of estrogens, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of estrogen production. On a cellular level, this can result in the inhibition of the proliferation of estrogen-dependent cancer cells . Some derivatives of the compound have shown potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s synthesis and stability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in anticancer and antimicrobial agents.
Industry: The compound is used in the development of coordination polymers and luminescent materials for sensing applications
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-Triazol-4-yl)phenyl]methane: A similar compound with a methylene bridge instead of a nitrile group.
4-[(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is unique due to the presence of both a triazole ring and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-8-1-3-9(4-2-8)13-14-6-11-12-7-14/h1-4,6-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUQWMRVGIXTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)
![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)
![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)



![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)





![(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol](/img/structure/B3104595.png)
